molecular formula C7H7F2NO B13329770 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol

2-(3,5-Difluoropyridin-2-yl)ethan-1-ol

Cat. No.: B13329770
M. Wt: 159.13 g/mol
InChI Key: GHPVPJSAJGYUAX-UHFFFAOYSA-N
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Description

2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the pyridine ring at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-difluoropyridin-2-yl)ethanal or 2-(3,5-difluoropyridin-2-yl)ethanoic acid.

    Reduction: Formation of 2-(3,5-difluoropyridin-2-yl)ethanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluoropyridin-4-yl)ethan-1-ol
  • 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
  • 2-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(3,5-Difluoropyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h3-4,11H,1-2H2

InChI Key

GHPVPJSAJGYUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CCO)F

Origin of Product

United States

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